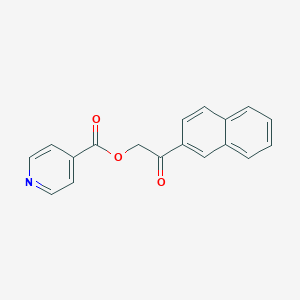

2-(2-Naphthyl)-2-oxoethyl isonicotinate

Description

2-(2-Naphthyl)-2-oxoethyl isonicotinate is an ester derivative combining a naphthyl ketone moiety with an isonicotinic acid backbone. The naphthyl group may enhance lipophilicity and π-π stacking interactions, influencing its pharmacokinetic properties compared to similar esters .

Properties

Molecular Formula |

C18H13NO3 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) pyridine-4-carboxylate |

InChI |

InChI=1S/C18H13NO3/c20-17(12-22-18(21)14-7-9-19-10-8-14)16-6-5-13-3-1-2-4-15(13)11-16/h1-11H,12H2 |

InChI Key |

ZHPNFAOMEOAWSC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Adamantane Moieties

Key Compounds :

- 2-(Adamantan-1-yl)-2-oxoethyl benzoates (2a–q) and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate (2r) ().

| Feature | Adamantyl Esters (e.g., 2a–q, 2r) | 2-(2-Naphthyl)-2-oxoethyl Isonicotinate |

|---|---|---|

| Core Structure | Adamantane + benzoate/pyridinecarboxylate | Naphthyl + isonicotinate |

| Conformation | Synclinal (due to adamantane steric effects) | Likely planar (naphthyl π-system dominance) |

| Biological Activity | Antioxidant (H₂O₂ scavenging), anti-inflammatory (denaturation inhibition) | Unknown, but naphthyl may enhance DNA intercalation or kinase inhibition |

| Synthesis | 1-Adamantyl bromomethyl ketone + carboxylic acids (K₂CO₃, DMF) | Likely analogous esterification (e.g., naphthyl ketone + isonicotinic acid chloride) |

Key Findings :

- Adamantyl derivatives exhibit selective antioxidant and anti-inflammatory effects, with nitrogen-containing variants (e.g., 2r) outperforming diclofenac sodium .

- The naphthyl group in this compound may confer distinct solid-state packing (head-to-tail vs. π-stacking) and altered bioavailability compared to adamantane’s rigid cage structure .

Isonicotinate Derivatives with Bioactive Substituents

Key Compounds :

- KDM5-C70 (Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate) ().

| Feature | KDM5-C70 | This compound |

|---|---|---|

| Core Structure | Isonicotinate + dimethylaminoethylamino chain | Isonicotinate + naphthyl ketone |

| Biological Activity | Histone demethylase inhibition (↑ H3K4me3) | Hypothesized: Anti-inflammatory, kinase modulation |

| Molecular Weight | 336.43 g/mol | ~323.34 g/mol (estimated) |

| Applications | Cancer therapy (epigenetic regulation) | Potential anti-inflammatory or antiviral use |

Key Findings :

Key Findings :

- The naphthyl group’s extended conjugation could reduce reactivity in C–H activation but improve stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.